Imidazo[1,2-a]pyridine-3-carbothioamide
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Overview
Description
Imidazo[1,2-a]pyridine-3-carbothioamide: is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-3-carbothioamide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound has been found to target several proteins, including Signal Transducer and Activator of Transcription 3 (STAT3) , and ATP-binding cassette transporters (ABCB1 and ABCG2) .
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, it acts as a dual-target inhibitor of ABCB1 and ABCG2 . These transporters are involved in drug efflux, and their inhibition can enhance the efficacy of other drugs. The compound also inhibits STAT3, a protein involved in cell growth and apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. Its inhibition of STAT3 can impact the JAK-STAT signaling pathway, which is involved in cell growth, differentiation, and apoptosis . The compound’s inhibition of ABC transporters can affect drug transport and metabolism pathways .
Pharmacokinetics
Its structural analogs have been found to exhibit good bioavailability and stability
Result of Action
The inhibition of ABC transporters by this compound can enhance the efficacy of other drugs by preventing their efflux from cells . Its inhibition of STAT3 can lead to the suppression of cell growth and induction of apoptosis , which could be beneficial in the treatment of cancers.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-3-carbothioamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to show in vitro anti-TB activity against replicating and non-replicating tuberculosis strains
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. For example, it has been found to inhibit the growth of certain cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action at the molecular level is still under study.
Temporal Effects in Laboratory Settings
It has been observed that it has a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported to show significant activity against tuberculosis in BALB/c mice infected with Mtb H37Rv
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of 2-aminopyridine with various aldehydes and ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with other substrates using oxidizing agents such as potassium persulfate (K₂S₂O₈) and iodine (I₂).
Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid, while reduction may produce imidazo[1,2-a]pyridine-3-methanol .
Scientific Research Applications
Chemistry: Imidazo[1,2-a]pyridine-3-carbothioamide is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent. It has shown promising results in preclinical studies for targeting specific biological pathways .
Industry: The compound is used in the development of optoelectronic devices, sensors, and imaging agents. Its luminescent properties make it suitable for use in confocal microscopy and other imaging techniques .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Another member of the imidazopyridine family with different substitution patterns.
Imidazo[4,5-b]pyridine: A related compound with a different fusion pattern of the imidazole and pyridine rings.
Uniqueness: Imidazo[1,2-a]pyridine-3-carbothioamide is unique due to its specific substitution at the 3-position with a carbothioamide group. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPNMBHAQAOKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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